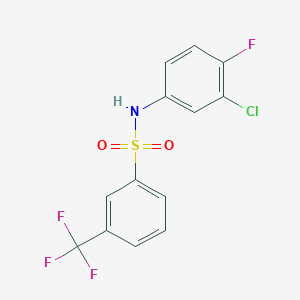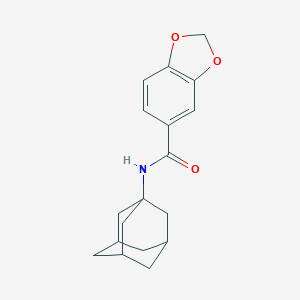
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as CF3B, is a sulfonamide drug that has attracted a lot of attention in scientific research. CF3B has been found to exhibit potent anticancer activity against a wide range of cancer cell lines.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it has been suggested that N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Therefore, N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide may exert its anticancer activity by inhibiting HDACs and altering gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Moreover, N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to increase the acetylation of histones, which may lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its anticancer activity. Moreover, N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to be relatively non-toxic to normal cells, making it a potential candidate for cancer therapy. However, N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Moreover, the exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide research. First, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide. Second, the efficacy of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide in combination with other anticancer agents should be investigated. Third, the pharmacokinetics and toxicity of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide should be studied in vivo to determine its potential as a therapeutic agent. Fourth, the use of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide in other diseases, such as inflammatory disorders, should be explored. Finally, the development of water-soluble derivatives of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide may increase its potential for use in various assays.
In conclusion, N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide drug that has shown promising anticancer activity. Its mechanism of action is not fully understood, but it may exert its anticancer activity by inhibiting HDACs. N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, but it also has some limitations. Further research is needed to elucidate the exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide and to determine its potential as a therapeutic agent.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with trifluoromethylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 3-chloro-4-fluoroaniline with trifluoromethylbenzenesulfinic acid, followed by oxidation with sodium hypochlorite.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its anticancer activity. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been found to inhibit tumor growth in vivo, making it a potential candidate for cancer therapy.
properties
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H8ClF4NO2S |
Molecular Weight |
353.72 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8ClF4NO2S/c14-11-7-9(4-5-12(11)15)19-22(20,21)10-3-1-2-8(6-10)13(16,17)18/h1-7,19H |
InChI Key |
ZRGCVDVXZAMOOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)

